molecular formula C18H15BrClN3O2 B2932868 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-95-3

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2932868
CAS RN: 421575-95-3
M. Wt: 420.69
InChI Key: NEXXXTIMLKDSGQ-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrClN3O2 and its molecular weight is 420.69. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Tetrahydropyrimidines and Derivatives as Potential Biological Agents The synthesis of tetrahydropyrimidines and their derivatives has been explored for potential biological applications. Tetrahydropyrimidine derivatives have been synthesized by reacting N-(4-chlorophenyl)-3-oxobutanamide with thiourea and different aromatic aldehydes, leading to compounds with significant inhibition on bacterial and fungal growth, suggesting their utility as antimicrobial agents (Akbari et al., 2008).

Antimicrobial Activity of Thiourea Derivatives The antimicrobial activity of thiourea derivatives, including those with bromophenyl groups, has been investigated. These derivatives demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their biofilm-forming capabilities. This highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticonvulsant Properties of Enaminones Research into the crystal structures of anticonvulsant enaminones, including derivatives with chlorophenyl groups, has provided insights into their therapeutic potential. The study of their hydrogen bonding and molecular structures suggests a basis for their anticonvulsant properties, contributing to the development of new treatments for epilepsy (Kubicki et al., 2000).

Synthetic Approaches and Antimicrobial Evaluation Novel synthetic approaches have led to the creation of dihydropyrimido[1,2-a]pyrimidine derivatives and their evaluation for antimicrobial properties. These studies underscore the versatility of tetrahydropyrimidine derivatives in generating compounds with significant biological activities, including antimicrobial effects (Abdelghani et al., 2017).

Antidiabetic Screening of Dihydropyrimidine Derivatives Dihydropyrimidine derivatives have also been synthesized and evaluated for their antidiabetic potential through in vitro assays. This research opens avenues for the development of new therapeutic agents for diabetes management, highlighting the broad spectrum of applications for tetrahydropyrimidine derivatives in medical science (Lalpara et al., 2021).

properties

IUPAC Name

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXXTIMLKDSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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